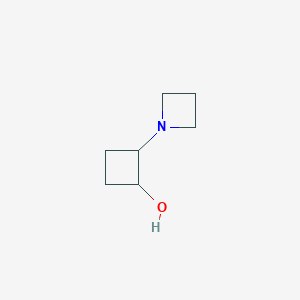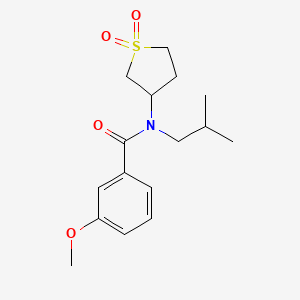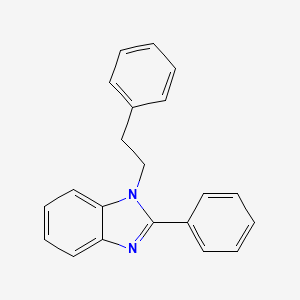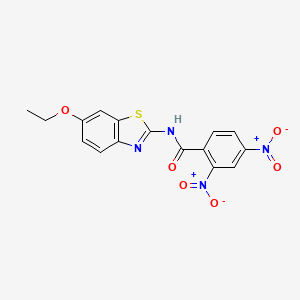![molecular formula C10H13F2NO2 B3017764 2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol CAS No. 937601-46-2](/img/structure/B3017764.png)
2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar functional groups and structural motifs, such as Schiff bases, which are characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These compounds are synthesized through condensation reactions and have been studied for various properties including electronic structure, spectroscopic properties, and potential applications like antioxidant activity and anticorrosion properties .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of aldehydes or ketones with primary amines . For instance, (E)-2-methoxy-6-(R-imino)methylphenols were synthesized by condensing 2-hydroxy-3-methoxybenzaldehyde with primary amines . In another study, a Schiff base compound was synthesized from vanillin and p-anisidine using water as a solvent . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of similar compounds have been characterized using techniques such as X-ray crystallography, NMR, IR, and MS spectroscopy . For example, the crystal structure of a related compound was determined to have two independent molecules interacting via hydrogen bonds to form a dimer . Another compound's structure was characterized by NMR, IR, and UV-Vis spectroscopies, and its interatomic contacts were explored using Hirshfeld surface analysis . These techniques could be employed to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of these compounds can be predicted by studying their molecular electrostatic potential (MEP), frontier molecular orbitals, and by performing natural bond orbital (NBO) analysis . For instance, the MEP of a related compound was studied to predict reactive sites, and its frontier molecular orbitals were analyzed to relate to properties like ionization potential and electron affinity . These analyses can provide insights into the types of chemical reactions that "this compound" may undergo.
Physical and Chemical Properties Analysis
The physical properties such as melting point and solubility, and chemical properties like vibrational frequencies and spectroscopic characteristics, have been observed and reported for similar compounds . For example, the Schiff base compound synthesized from vanillin and p-anisidine was slightly soluble in water and completely soluble in NaOH, with a melting point range of 128-130°C . The antioxidant activity of these compounds has also been tested, indicating potential applications . These methods can be applied to determine the physical and chemical properties of "this compound".
Propriétés
IUPAC Name |
2-[(2,2-difluoroethylamino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-15-8-4-2-3-7(10(8)14)5-13-6-9(11)12/h2-4,9,13-14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRHSYGOCAFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)


![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)
![N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B3017689.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3017693.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017695.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B3017699.png)

![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)